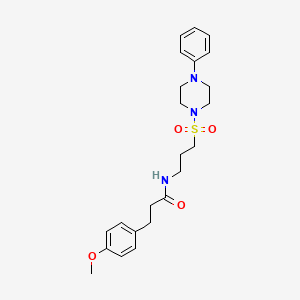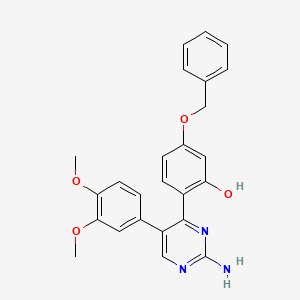![molecular formula C13H12N4O2 B2395039 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one CAS No. 1260934-79-9](/img/structure/B2395039.png)
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising properties that could lead to its use in various areas of research, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in regulating various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been found to have anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases. It has also been found to have antioxidant properties and could potentially be used to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using this compound in lab experiments include its potential applications in drug discovery and development, cancer research, and neuroscience. However, the limitations of using this compound include its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on this compound. One possible direction is to further study its potential applications in cancer research and drug discovery. Another possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the potential use of this compound in the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of this compound involves the reaction of 4-methylphenylhydrazine with ethyl 2-cyano-3-(4-methylphenyl)-2-propenoate, followed by the reaction of the resulting product with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained by reacting the intermediate product with 1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various areas of scientific research, including drug discovery, cancer research, and neuroscience. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective properties and could potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDKHRHBLRGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)
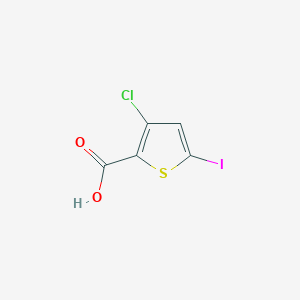
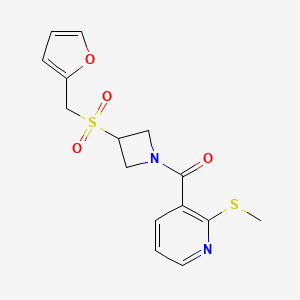
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
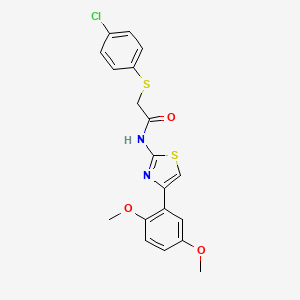
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)
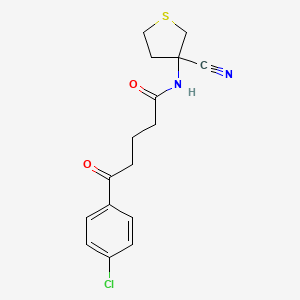

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
